Molecular Weight and Lipophilicity Differentiation vs. De-Benzylated Analogue (CAS 2321352-36-5)
The target compound bears an N-(4-methylphenyl)methyl substituent that substantially increases molecular weight and calculated lipophilicity compared to the de-benzylated analogue 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide (CAS 2321352-36-5) . The added aromatic ring and methyl group raise MW from 289.29 to 393.45 g·mol⁻¹ and are predicted to increase cLogP by approximately 1.5–2.0 log units based on fragment contributions. This shift is expected to enhance passive membrane permeability and alter intracellular distribution, factors critical for cell-based phenotypic screening and target engagement in intracellular protein targets such as HDACs .
| Evidence Dimension | Molecular weight & predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 393.45 g·mol⁻¹; predicted cLogP ≈ 4.5–5.5 (estimated from fragment addition) |
| Comparator Or Baseline | CAS 2321352-36-5: MW = 289.29 g·mol⁻¹; predicted cLogP ≈ 2.5–3.5 |
| Quantified Difference | ΔMW = +104.16 g·mol⁻¹; ΔcLogP ≈ +2.0 log units |
| Conditions | Calculated physicochemical properties; experimental logP not reported for either compound |
Why This Matters
Higher lipophilicity and larger molecular surface area can significantly improve cellular uptake and protein-binding capacity, which is decisive when selecting a lead candidate for intracellular target-based assays versus a more polar, smaller analogue.
